molecular formula C5H11ClN2 B2939233 3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride CAS No. 102800-70-4

3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride

Cat. No.: B2939233
CAS No.: 102800-70-4
M. Wt: 134.61
InChI Key: HAGVBOVZONYHRE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-4-2-5(6)7-3-4;/h4H,2-3H2,1H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGVBOVZONYHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methyl-3,4-dihydro-2H-pyrrole.

    Amination: The pyrrole derivative undergoes amination to introduce the amine group at the 5-position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the pyrrolidine ring provides structural stability and reactivity. These interactions can affect biological pathways and chemical reactions, making the compound useful in various applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride
  • CAS No.: 7544-75-4
  • Molecular Formula : C₄H₉ClN₂
  • Molecular Weight : 120.58 g/mol
  • Physical Properties : White crystalline powder; boiling point 211°C at 760 mmHg .
  • Structural Features: A monocyclic pyrrolidine derivative with a methyl substituent at position 3 and an amine group at position 5, stabilized as a hydrochloride salt .

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Reference ID
3-Methyl-3,4-dihydro-2H-pyrrol-5-amine HCl Pyrrolidine 3-Methyl, 5-amine (HCl salt) 120.58
3,4-Dichloro-3,4-dihydro-2H-pyrrol-5-amine Pyrrolidine 3,4-Dichloro, 2-imino 167.01*
N-(4-Methoxyphenyl)-N-methyl-pyrrolo[3,2-d]pyrimidin-4-amine HCl Pyrrolo-pyrimidine Fused pyrimidine ring, 4-methoxyphenyl, methyl 314.75
3-Methyl-3,8-diazabicyclo[3.2.1]octane diHCl Bicyclo[3.2.1]octane Bicyclic, dual amine groups (dihydrochloride) 207.12
1,3-Dimethyl-pyrazolo[3,4-b]pyridin-5-amine diHCl Pyrazolo-pyridine Fused pyrazole-pyridine, dimethyl 247.15

*Calculated based on molecular formula from .

Key Observations :

  • Substituent Effects : Chlorine atoms in dichloro derivatives () enhance electronegativity, altering reactivity compared to the methyl group in the target compound .
  • Salt Forms: Dihydrochloride salts () improve aqueous solubility relative to monohydrochloride forms .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Pyrrolo[3,2-d]pyrimidine () Bicyclic Derivative ()
Hydrogen Bond Donors 2 3 4
Hydrogen Bond Acceptors 1 5 2
Topological Polar Surface Area (Ų) 38.4 78.9* 45.6*
Melting Point Not reported 150–151°C (decomp.) Not reported

*Estimated using structural analogs.

Insights :

  • The pyrrolo-pyrimidine derivative () has higher polarity due to fused aromatic rings, making it less lipid-soluble than the target compound .

Biological Activity

3-Methyl-3,4-dihydro-2H-pyrrol-5-amine; hydrochloride (CAS No. 102800-70-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 3-methyl-3,4-dihydro-2H-pyrrol-5-amine; hydrochloride is C5H10N2·HCl, with a molecular weight of 134.61 g/mol. The compound features a pyrrolidine ring, which contributes to its reactivity and biological interactions. The presence of an amine group allows for hydrogen bonding and nucleophilic attack, making it a versatile molecule in various chemical contexts.

The biological activity of 3-methyl-3,4-dihydro-2H-pyrrol-5-amine; hydrochloride is primarily attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor binding.
  • Nucleophilic Reactions : The compound's reactivity allows it to participate in nucleophilic substitution reactions, which can modify the activity of other biomolecules.

These interactions may affect several biological pathways, including those related to neurotransmission and cellular signaling.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds related to 3-methyl-3,4-dihydro-2H-pyrrol-5-amine; hydrochloride. For instance, derivatives have shown efficacy against herpes simplex virus type 1 (HSV-1) and influenza A viruses. In vitro evaluations indicated that certain structural modifications enhance antiviral activity .

Antimicrobial Properties

Research has demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For example, compounds structurally related to 3-methyl-3,4-dihydro-2H-pyrrol-5-amine have been tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant capacity of pyrrole derivatives has also been assessed using the DPPH radical scavenging method. Compounds similar to 3-methyl-3,4-dihydro-2H-pyrrol-5-amine demonstrated notable radical scavenging abilities, indicating potential applications in oxidative stress-related conditions .

Case Studies

  • Antiviral Evaluation : A study investigated the antiviral efficacy of various pyrrole derivatives against HSV-1. The most active compound exhibited significant inhibition at low concentrations, suggesting the potential for development as an antiviral agent .
  • Antimicrobial Testing : In another study, several pyrrole derivatives were tested for their antibacterial effects. The results indicated that modifications at specific positions on the pyrrole ring could enhance antimicrobial activity against resistant strains .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
3-Methyl-3,4-dihydro-2H-pyrrol-5-aminesStructureAntiviral and antimicrobial properties
3,4-Dihydro-2H-pyrrol-5-aminesStructureLower biological activity compared to methylated derivative
N-MethylpyrrolidineStructureVaries; generally lower reactivity

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic methods for characterizing 3-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride?

  • Answer : Characterization should include ¹H/¹³C NMR for structural verification (e.g., δ 2.62 ppm for methyl groups in similar pyrrolidine derivatives) and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 149.1 for the free base). Cross-reference with IR spectroscopy to identify amine and hydrochloride functional groups (e.g., N–H stretch at ~3200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritation from amine-hydrochloride salts. Store at room temperature in airtight containers, protected from moisture. Waste disposal must comply with hazardous chemical regulations (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?

  • Answer : Contradictions may arise from tautomerism or dynamic proton exchange. Use variable-temperature NMR to stabilize conformers or 2D NMR techniques (COSY, HSQC) to confirm connectivity. Computational modeling (DFT or MD simulations) can predict stable conformations and validate experimental data .

Q. What strategies optimize synthetic yield while minimizing byproducts like 3,4-dihydro-2H-pyrrol derivatives?

  • Answer : Employ reductive amination under controlled pH (e.g., HCl catalysis) to stabilize intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Use scavengers (e.g., molecular sieves) to absorb excess HCl, reducing side reactions. Purify via recrystallization (ethanol/water) or flash chromatography (gradient elution) .

Q. How can in vitro models evaluate the biological activity of this compound, particularly in neurological or antimicrobial contexts?

  • Answer : Use primary neuronal cultures to assess neurotransmitter modulation (e.g., GABA receptor binding assays) or MIC assays against Gram-positive bacteria (e.g., S. aureus). For receptor studies, combine radioligand binding assays (³H-labeled ligands) with patch-clamp electrophysiology to quantify ion channel effects .

Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., solubility, blood-brain barrier permeability)?

  • Answer : Use QSAR models (e.g., SwissADME) to estimate logP (~1.2) and aqueous solubility. Molecular docking (AutoDock Vina) identifies potential CNS targets (e.g., monoamine transporters). Validate predictions with PAMPA-BBB assays for permeability .

Methodological Considerations

Q. How should researchers design stability studies for this hydrochloride salt under varying storage conditions?

  • Answer : Conduct accelerated stability testing (ICH guidelines):

  • Temperature : 25°C, 40°C (75% RH).
  • Analytical endpoints : HPLC purity, moisture content (Karl Fischer), and XRD to detect polymorphic changes.
  • Light sensitivity : Expose to UV-Vis light (ICH Q1B) and monitor degradation via UV spectroscopy .

Q. What techniques validate the absence of genotoxic impurities in synthesized batches?

  • Answer : Use AMES tests (TA98/TA100 strains) for mutagenicity screening. Quantify impurities (e.g., alkyl chlorides) via GC-MS with a detection limit <0.1%. Follow ICH M7 guidelines for risk assessment .

Data Interpretation Tables

Parameter Typical Value Method Reference
Melting Point215–220°C (decomp.)DSC
Solubility (25°C)12 mg/mL in H₂OShake-flask
Purity (HPLC)≥98%C18 column, 220 nm
LogP (predicted)1.2SwissADME

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.